molecular formula C11H14O5 B14201933 4-Methoxy-2-(methoxymethoxy)-6-methylbenzoic acid CAS No. 923017-37-2

4-Methoxy-2-(methoxymethoxy)-6-methylbenzoic acid

Cat. No.: B14201933
CAS No.: 923017-37-2
M. Wt: 226.23 g/mol
InChI Key: YMOKPHBYXXAZRE-UHFFFAOYSA-N
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Description

4-Methoxy-2-(methoxymethoxy)-6-methylbenzoic acid is an organic compound with a complex structure that includes methoxy and methoxymethoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(methoxymethoxy)-6-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the methylation of 4-hydroxy-2-methylbenzoic acid followed by the introduction of the methoxymethoxy group through a reaction with methoxymethyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(methoxymethoxy)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Methoxy-2-(methoxymethoxy)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(methoxymethoxy)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzoic acid
  • 2-Methoxy-4-methylbenzoic acid
  • 4-Methoxy-2-methylphenylboronic acid

Uniqueness

4-Methoxy-2-(methoxymethoxy)-6-methylbenzoic acid is unique due to the presence of both methoxy and methoxymethoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

923017-37-2

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

4-methoxy-2-(methoxymethoxy)-6-methylbenzoic acid

InChI

InChI=1S/C11H14O5/c1-7-4-8(15-3)5-9(16-6-14-2)10(7)11(12)13/h4-5H,6H2,1-3H3,(H,12,13)

InChI Key

YMOKPHBYXXAZRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)OCOC)OC

Origin of Product

United States

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